9-[(4-tert-butylbenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
9-[(4-tert-Butylphenyl)methoxy]-7-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a synthetic organic compound with a complex structure. It belongs to the class of chromenone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(4-tert-butylphenyl)methoxy]-7-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one typically involves multi-step organic reactions. One common route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylphenol and 7-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one.
Etherification: The 4-tert-butylphenol undergoes etherification with an appropriate alkylating agent to form 4-tert-butylphenyl methoxy derivative.
Cyclization: The methoxy derivative is then subjected to cyclization reactions under acidic or basic conditions to form the chromenone core.
Final Steps: The final steps involve purification and characterization of the product using techniques such as column chromatography and spectroscopy.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing appropriate solvents to improve reaction efficiency.
Scale-Up: Adapting laboratory-scale procedures to industrial-scale production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
9-[(4-tert-butylphenyl)methoxy]-7-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
Oxidation Products: Quinones.
Reduction Products: Dihydro derivatives.
Substitution Products: Functionalized chromenone derivatives.
Scientific Research Applications
9-[(4-tert-butylphenyl)methoxy]-7-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: Explored for its potential use in organic electronics and photonics due to its unique structural properties.
Mechanism of Action
The mechanism of action of 9-[(4-tert-butylphenyl)methoxy]-7-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one: Lacks the 4-tert-butylphenyl methoxy group.
4-tert-Butylphenyl derivatives: Similar in structure but with different core scaffolds.
Uniqueness
Structural Features: The presence of both the 4-tert-butylphenyl methoxy group and the chromenone core makes it unique.
Biological Activity: Exhibits distinct biological activities compared to its analogs.
Properties
Molecular Formula |
C24H26O3 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
9-[(4-tert-butylphenyl)methoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C24H26O3/c1-15-12-20(26-14-16-8-10-17(11-9-16)24(2,3)4)22-18-6-5-7-19(18)23(25)27-21(22)13-15/h8-13H,5-7,14H2,1-4H3 |
InChI Key |
YZZFLGOIVNCQKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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